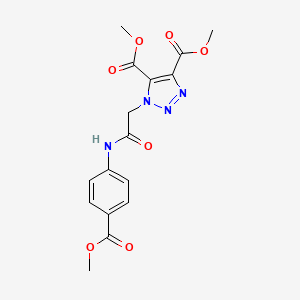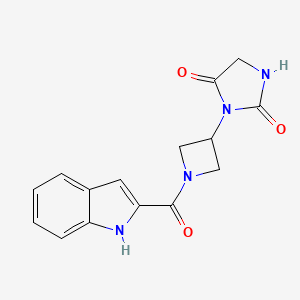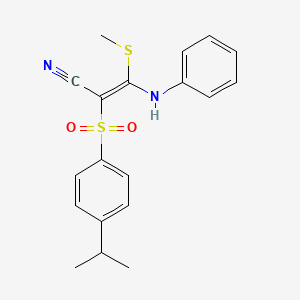
dimethyl 1-(2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1-(2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C16H16N4O7 and its molecular weight is 376.325. The purity is usually 95%.
BenchChem offers high-quality dimethyl 1-(2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dimethyl 1-(2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Structural Studies
- The compound's structural element, methoxycarbonylmethylene, is crucial in reactions with amines, demonstrating how its carbonyl group can engage in hydrogen bonding with an amino group to preferentially form an enamine structure over the imine form. This has implications for understanding and designing reaction pathways in organic synthesis (Iwanami, 1971).
- In catalysis, its structure has been utilized in the methoxycarbonylation of alkynes, yielding unsaturated esters or diesters through cascade reactions. This showcases its role in creating complex organic molecules with high regioselectivity and efficiency, highlighting potential applications in industrial chemistry and materials science (Magro et al., 2010).
Synthetic Applications
- The compound's role in the regioselective synthesis of 1,2,4-triazole derivatives demonstrates its utility in constructing heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The presence of an electron-donating methoxy group facilitates metalation and functionalization, opening pathways for novel synthetic methodologies (Mansueto et al., 2014).
- Its application extends to the synthesis of dimethylhexane-1,6-dicarbamate from hexanediamine and dimethyl carbonate using a novel basic catalyst, demonstrating its role in green chemistry by offering a high-yield, environmentally friendly method for producing important intermediates in polyurethane production (Wang et al., 2016).
Material Science and Corrosion Inhibition
- The compound’s derivatives have been studied for their inhibitory action against steel corrosion, suggesting applications in materials science, especially in protecting metals against corrosion in acidic environments. This research highlights the potential of such organic compounds in developing new corrosion inhibitors (Emregül & Hayvalı, 2006).
Polymer Science
- Research into the methoxycarbonylation of natural oils in the presence of catalysts to produce dimethyl nonadecanedioate, which can be further processed into polymers, underscores the compound's relevance in creating sustainable materials from renewable resources (Furst et al., 2012).
Eigenschaften
IUPAC Name |
dimethyl 1-[2-(4-methoxycarbonylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O7/c1-25-14(22)9-4-6-10(7-5-9)17-11(21)8-20-13(16(24)27-3)12(18-19-20)15(23)26-2/h4-7H,8H2,1-3H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIQREMHVJSMTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1-(2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418438.png)

![4-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B2418440.png)

![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2418442.png)
![Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride](/img/structure/B2418445.png)


![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2418450.png)
![3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole](/img/structure/B2418451.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2418453.png)

![2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2418460.png)